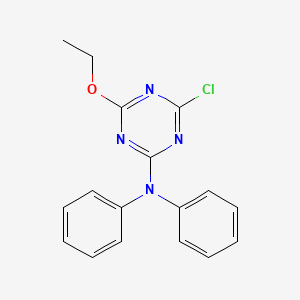
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. DMXAA has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models, making it a promising candidate for further development as an anti-cancer drug.
Mécanisme D'action
The exact mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the immune response to viral infections and has also been shown to play a role in the anti-tumor response. This compound has been shown to activate the STING pathway in tumor cells, leading to the production of interferons and other cytokines that promote anti-tumor immunity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in tumor cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of the immune system. It has also been shown to have anti-inflammatory effects and to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, there is ongoing research to better understand the mechanism of action of this compound and to identify other compounds that may act through similar pathways.
Méthodes De Synthèse
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylaminothiazole with 3-methylpiperidine in the presence of a base such as sodium hydride. Other methods involve the reaction of 2-chloro-4,5-dimethylthiazole with 3-methylpiperidine followed by acetylation of the resulting intermediate.
Applications De Recherche Scientifique
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide has been extensively studied for its anti-tumor properties, both in vitro and in vivo. It has been shown to induce tumor cell death through a variety of mechanisms, including the activation of the immune system and the inhibition of angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-9-5-4-6-16(7-9)8-12(17)15-13-14-10(2)11(3)18-13/h9H,4-8H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCIIHOQMZTXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003720.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)
![[1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6003731.png)

![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6003746.png)
![1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6003753.png)
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6003766.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-5-isoxazolecarboxamide](/img/structure/B6003767.png)
![2-[(2-methyl-2-phenylhydrazino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B6003769.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6003775.png)
![2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6003786.png)
